![molecular formula C21H18N2O2 B12853919 3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one is a complex organic compound that features a quinoline moiety attached to a piperidinone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylquinoline-4-carbonyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The piperidinone ring can be introduced through subsequent cyclization reactions involving suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline and piperidinone derivatives.
科学的研究の応用
3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-phenylquinoline-4-carbonyl)piperidin-2-one involves its interaction with specific molecular targets within biological systems. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. Additionally, the piperidinone ring may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- Piperidine derivatives
- Quinoline-based compounds
Uniqueness
3-(2-Phenylquinoline-4-carbonyl)piperidin-2-one is unique due to its combined quinoline and piperidinone structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to simpler quinoline or piperidine derivatives.
特性
分子式 |
C21H18N2O2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
3-(2-phenylquinoline-4-carbonyl)piperidin-2-one |
InChI |
InChI=1S/C21H18N2O2/c24-20(16-10-6-12-22-21(16)25)17-13-19(14-7-2-1-3-8-14)23-18-11-5-4-9-15(17)18/h1-5,7-9,11,13,16H,6,10,12H2,(H,22,25) |
InChIキー |
DUBNSSUDEYAZCQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)NC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


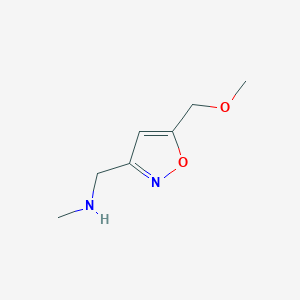

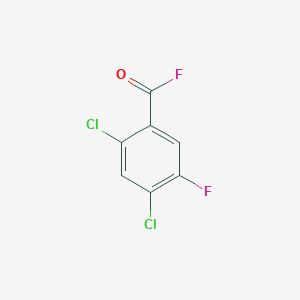


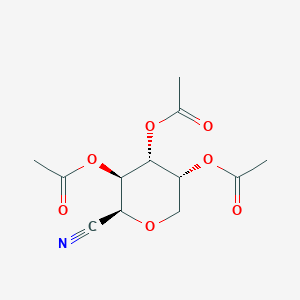
![5'-Nitrospiro[cyclopropane-1,3'-indoline]](/img/structure/B12853876.png)
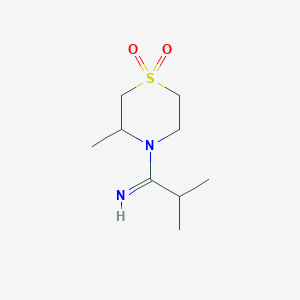
![6-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12853882.png)
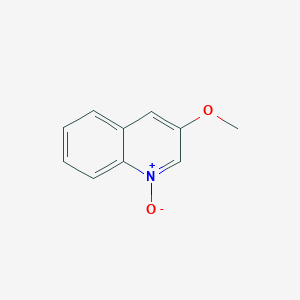
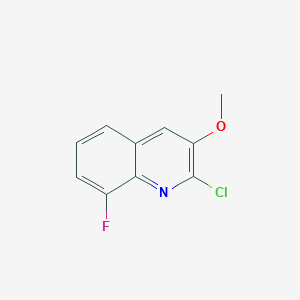
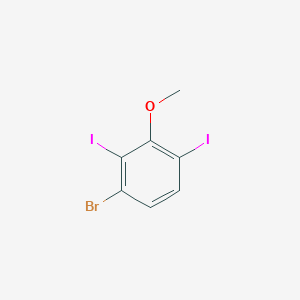
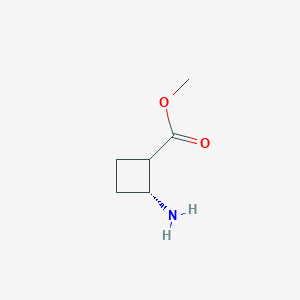
![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
